molecular formula C23H29ClN2O4S B4756932 4-(4-chloro-2-methylphenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide

4-(4-chloro-2-methylphenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide

Cat. No.: B4756932
M. Wt: 465.0 g/mol
InChI Key: WCIAVYZCDBTKEY-UHFFFAOYSA-N
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Description

4-(4-chloro-2-methylphenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide is a complex organic compound with potential applications in various scientific fields This compound features a butanamide backbone substituted with a 4-chloro-2-methylphenoxy group and a 4-methylpiperidin-1-yl sulfonyl phenyl group

Preparation Methods

The synthesis of 4-(4-chloro-2-methylphenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide involves multiple steps, typically starting with the preparation of the core butanamide structure. The synthetic route may include:

    Formation of the butanamide backbone: This can be achieved through the reaction of butanoic acid derivatives with appropriate amines under controlled conditions.

    Introduction of the 4-chloro-2-methylphenoxy group: This step involves the reaction of the butanamide intermediate with 4-chloro-2-methylphenol, often using a coupling reagent to facilitate the formation of the ether linkage.

    Attachment of the 4-methylpiperidin-1-yl sulfonyl phenyl group: This step typically involves sulfonylation reactions, where the phenyl group is introduced through a sulfonyl chloride derivative, followed by the addition of the piperidine moiety.

Industrial production methods would likely optimize these steps for scalability, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

4-(4-chloro-2-methylphenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions, potentially affecting the phenoxy or piperidine groups.

    Reduction: Reduction reactions could target the amide or sulfonyl groups, altering the compound’s structure and properties.

    Substitution: The chloro group in the phenoxy moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may be studied for its biological activity, including potential interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, investigating its efficacy and safety in treating specific conditions.

    Industry: The compound could be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism by which 4-(4-chloro-2-methylphenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide exerts its effects would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar compounds to 4-(4-chloro-2-methylphenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide include:

    4-(4-chloro-2-methylphenoxy)butyric acid: This compound shares the phenoxy and chloro groups but lacks the piperidine and sulfonyl moieties.

    4-(4-chloro-2-methylphenoxy)butyric acid, octyl ester: Similar in structure but with an octyl ester group instead of the butanamide backbone.

    1-chloro-4-{[4-(4-methylphenoxy)phenyl]sulfonyl}benzene: This compound features a similar sulfonyl phenyl group but differs in the overall structure.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-chloro-2-methylphenoxy)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN2O4S/c1-17-11-13-26(14-12-17)31(28,29)21-8-6-20(7-9-21)25-23(27)4-3-15-30-22-10-5-19(24)16-18(22)2/h5-10,16-17H,3-4,11-15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIAVYZCDBTKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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